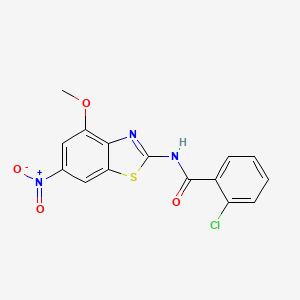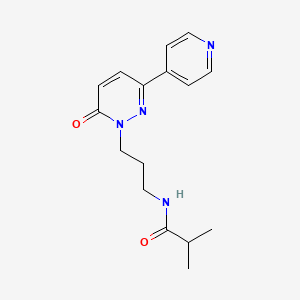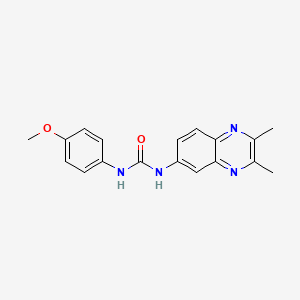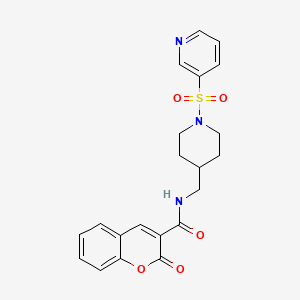
3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety with an extensive therapeutic profile, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For example, Chowdhury et al. prepared newer pyrazole derivatives and inspected them for inhibition of inflammation .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds related to 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether. For instance, studies have detailed the synthesis of complex molecules containing pyrazole and pyridine derivatives, highlighting their structural properties and potential applications in materials science and chemistry. A study by Rodier et al. (1994) examined the molecular structure of a related compound, focusing on the planarity and intramolecular hydrogen bonding that might influence its reactivity and interaction with other molecules (Rodier, Belaissaoui, Morpain, & Laude, 1994).
Chemical Reactions and Derivatives
Another area of application is the exploration of chemical reactions involving such compounds, leading to the creation of derivatives with potential industrial and pharmaceutical applications. Miki et al. (2009) conducted research on acid-catalyzed reactions of pyrazolo[1,5-a]pyridines, yielding various derivatives depending on the reaction conditions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry (Miki, Nakamura, Hachiken, & Takemura, 2009).
Material Science Applications
The compound and its derivatives are also being studied for their potential applications in material science, such as in the development of new polymeric materials with enhanced properties. Research by Dikusar et al. (2018) on the functional derivatives of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate showcases the synthesis of aryl pyridin-4-ylmethyl ethers and other derivatives, highlighting the broad applicability of these compounds in creating materials with specific desired properties (Dikusar, Petkevich, Kletskov, Zvereva, Zhukovskaya, Gadzhily, Aliev, Mamedova, Nagieva, & Potkin, 2018).
Electrochemical and Optical Properties
Additionally, compounds related to this compound have been investigated for their electrochemical and optical properties, with potential applications in electronics and photonics. Hwang and Chen (2001) synthesized novel poly(aryl ether)s with isolated chromophores, demonstrating their good thermal stability and interesting UV/vis and photoluminescent properties, which could be beneficial for various applications in electronic devices (Hwang & Chen, 2001).
Mechanism of Action
Target of Action
The compound “3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether” is capable of inhibiting one or more kinases . The primary targets of this compound are SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound “this compound” interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes.
Biochemical Pathways
Given its targets, it is likely that this compound affects pathways related to cell growth and inflammation .
Result of Action
The molecular and cellular effects of “this compound” are likely to be diverse, given its potential to inhibit multiple kinases. In general, kinase inhibitors can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune responses .
properties
IUPAC Name |
3-chloro-2-[2-(3,5-dimethylpyrazol-1-yl)ethoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-8-5-9(2)20(19-8)3-4-21-12-11(14)6-10(7-18-12)13(15,16)17/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKVXSKUSXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)





![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2725280.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)